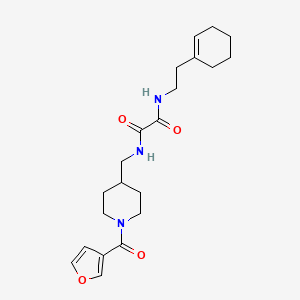![molecular formula C15H22N2O6 B2805008 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1026765-82-1](/img/structure/B2805008.png)
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyethoxy and methoxyanilino groups, contributing to its reactivity and functionality in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethoxy group.
Amination: The hydroxyethoxy intermediate is then reacted with an amine to form the ethylamino derivative.
Coupling with methoxyaniline: The ethylamino derivative is coupled with methoxyaniline under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the methoxyanilino moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy and methoxyanilino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield carboxylic acids, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methoxyanilino groups play crucial roles in its reactivity, allowing it to modulate biochemical processes. The compound may act as an antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Boc-(ethyl)amino]-2-methylpropanoic acid
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-13-5-3-2-4-11(13)17-14(19)10-12(15(20)21)16-6-8-23-9-7-18/h2-5,12,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOVSYTYTHROLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2804928.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)



![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

![2-({1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2804942.png)

![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)


![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
